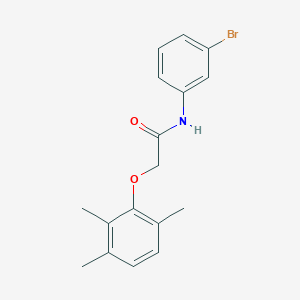
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn't specific literature on the synthesis of "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide," related compounds provide insights. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration processes, with yields optimized through specific reaction conditions (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure is a key aspect of understanding a compound's properties and interactions. For instance, structural studies on similar acetamide derivatives, such as N-(2,4,6-Trimethylphenyl)-methyl/chloro-acetamides, provide insights into the effects of substitutions on the crystal structure (B. Gowda, J. Kožíšek, H. Fuess, 2006).
Chemical Reactions and Properties
Chemical reactions of similar compounds can inform potential reactivity of "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide." For example, the Leuckart synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives reveals the potential for multi-step reactions leading to novel compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Physical Properties Analysis
Understanding physical properties such as solubility, melting point, and crystalline structure is essential. Although specific data on "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide" is not available, studies on similar compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, highlight the importance of synthesizing methods on these properties (Z. Zhong-cheng, Shu Wan-yin, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability, are key to understanding the potential applications of "N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide." Research on similar acetamides can offer relevant insights (Sergey Girel, Vadim Schütz, L. Bigler, P. Dörmann, M. Schulz, 2022).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-7-8-12(2)17(13(11)3)21-10-16(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJTKXCUODDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
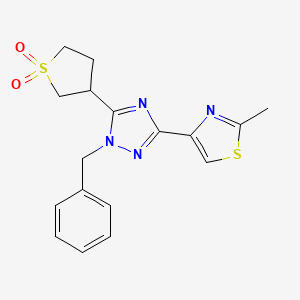

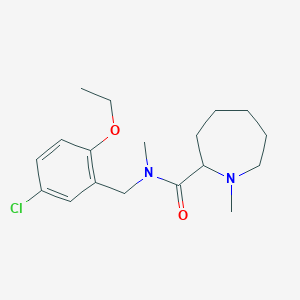
![(1R*,5R*)-6-[(3-ethyl-5-isoxazolyl)methyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663669.png)
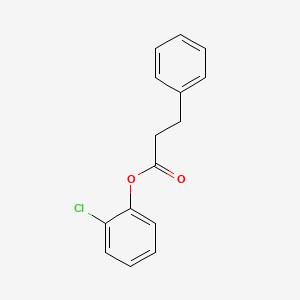
![1-[2-(2-biphenylyloxy)ethyl]-1H-imidazole](/img/structure/B5663676.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methylimidazolidin-2-one](/img/structure/B5663683.png)
![2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine](/img/structure/B5663691.png)
![5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B5663697.png)
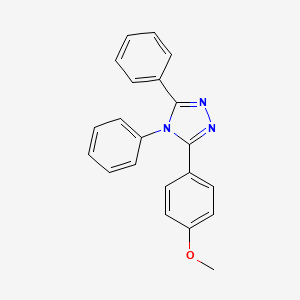
![N-(rel-(3R,4S)-4-cyclopropyl-1-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-3-pyrrolidinyl)-3-hydroxypropanamide hydrochloride](/img/structure/B5663709.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5663724.png)